9-(2-fluorophenyl)-2-methyl-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
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Overview
Description
9-(2-fluorophenyl)-2-methyl-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a phenyl group attached to a chromeno-oxazine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-fluorophenyl)-2-methyl-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with 2-methyl-3-phenylchromen-4-one in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-(2-fluorophenyl)-2-methyl-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
9-(2-fluorophenyl)-2-methyl-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-(2-fluorophenyl)-2-methyl-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
- 2-phenyl-5,6,7,8-tetrahydro-benzo[e][1,3]oxazine-4-thione
- 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
Compared to similar compounds, 9-(2-fluorophenyl)-2-methyl-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H18FNO3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
9-(2-fluorophenyl)-2-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C24H18FNO3/c1-15-22(16-7-3-2-4-8-16)23(27)17-11-12-21-18(24(17)29-15)13-26(14-28-21)20-10-6-5-9-19(20)25/h2-12H,13-14H2,1H3 |
InChI Key |
XKCQYAUPBYGESN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4=CC=CC=C4F)C5=CC=CC=C5 |
Origin of Product |
United States |
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